Gas-Phase Basicity: Methylphenylphosphine Exhibits Intermediate Proton Affinity Between Phenylphosphine and Methylphosphine
The gas-phase proton affinity of methylphenylphosphine was measured by pulsed electron beam high-pressure mass spectrometry and found to lie intermediate between methylphosphine (MePH₂) and phenylphosphine (PhPH₂). The relative free energy of proton transfer (ΔG°) for the equilibrium Me₃P + MePhPH⁺ ⇌ Me₃PH⁺ + MePhPH was determined to be -2.5 kcal/mol, indicating that methylphenylphosphine is a weaker base than trimethylphosphine but a stronger base than triphenylphosphine (ΔG° = -3.2 kcal/mol for Ph₃P) [1]. This electronic positioning—stronger σ-donor character than PPh₃ yet less electron-rich than PMe₃—confers distinct coordination behavior and catalytic activity that cannot be achieved with fully arylated or fully alkylated analogs .
| Evidence Dimension | Gas-phase proton affinity (relative basicity) |
|---|---|
| Target Compound Data | ΔG° = -2.5 kcal/mol (relative to Me₃P reference) |
| Comparator Or Baseline | MePh₂P: ΔG° = -3.2 kcal/mol; Ph₃P: ΔG° ≈ -3.2 kcal/mol |
| Quantified Difference | 0.7 kcal/mol stronger base than MePh₂P and Ph₃P |
| Conditions | Pulsed electron beam high-pressure mass spectrometry, gas phase |
Why This Matters
The quantifiable difference in proton affinity (0.7 kcal/mol) directly translates to a measurably different electron density at the coordinated metal center, enabling fine-tuning of catalytic activity and selectivity in cross-coupling and hydrogenation reactions.
- [1] Ikuta, S.; Kebarle, P.; Bancroft, G. M.; Chan, T.; Puddephatt, R. J. Basicities of methyl-, methylphenyl-, and phenylphosphines in the gas phase. J. Am. Chem. Soc. 1982, 104 (22), 5899–5902. View Source
